

# Application Notes and Protocols: Preparing Tivantinib Stock Solutions for Cell Culture

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## Compound of Interest

Compound Name: Tivantinib

Cat. No.: B1684700

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## Introduction

**Tivantinib** (also known as ARQ 197) is an orally bioavailable, selective, small-molecule inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is frequently dysregulated in various human cancers, playing a key role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] **Tivantinib** functions through a non-ATP-competitive mechanism, binding to the inactive form of the c-Met kinase and stabilizing it, which prevents downstream signaling.[4][5]

Interestingly, further research has revealed that **Tivantinib**'s cytotoxic effects may not be solely due to c-Met inhibition. Evidence suggests it also acts as a microtubule-disrupting agent, leading to a G2/M phase cell cycle arrest and apoptosis, similar to vinca alkaloids.[6][7][8] This dual mechanism makes **Tivantinib** a subject of significant interest in cancer research. Additionally, some studies have shown that **Tivantinib** can inhibit the VEGF signaling pathway.[9]

These application notes provide comprehensive protocols for the preparation and use of **Tivantinib** in in vitro cell culture experiments, ensuring reproducibility and accuracy for researchers in oncology and drug development.

## Physicochemical and Solubility Data

Proper dissolution is the first critical step for in vitro studies. **Tivantinib** powder is most effectively dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Its solubility in aqueous solutions is very low.

Table 1: Physicochemical Properties of **Tivantinib**

Property	Value
<b>Molecular Formula</b>	<b>C<sub>23</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub></b>
Molecular Weight	369.42 g/mol

| CAS Number | 905854-02-6 |

Table 2: Solubility of **Tivantinib**

Solvent	Solubility	Notes
DMSO	≥ 18.47 mg/mL to 100 mg/mL (≥ 50 mM to 270 mM)[2][10]	The recommended solvent for creating high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[5] Sonication or gentle warming (37°C) may be required for complete dissolution at higher concentrations.[2][10]
Ethanol	~35-74 mg/mL[5]	Less commonly used for stock preparation than DMSO.

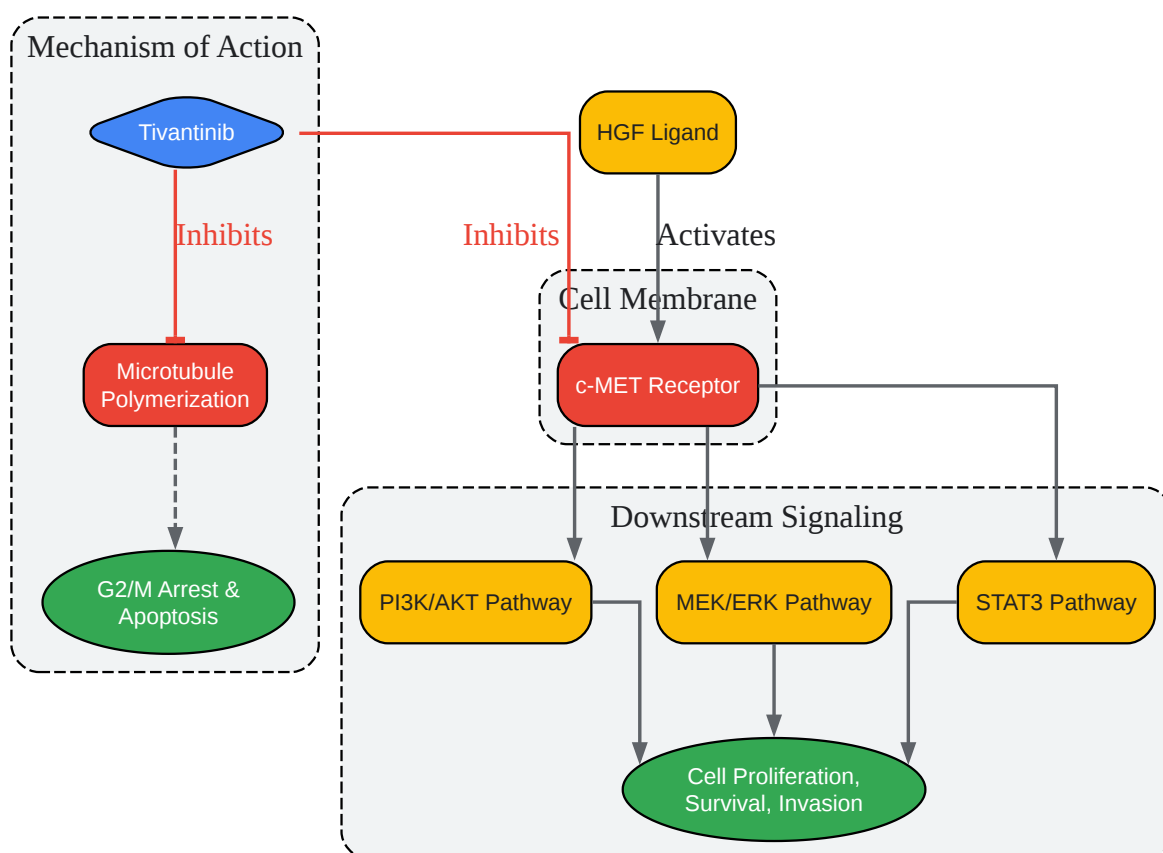
| Water | Insoluble[5] | Not a suitable solvent for primary stock solutions. |

## Mechanism of Action: Dual Inhibition

**Tivantinib** exerts its anti-tumor activity primarily through two recognized mechanisms: inhibition of the c-MET signaling cascade and disruption of microtubule dynamics.

## Inhibition of the HGF/c-MET Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating several downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[4][11] **Tivantinib** locks c-MET in its inactive conformation, blocking this entire cascade.[4]



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Caption: **Tivantinib**'s dual mechanism of action.

## Microtubule Disruption

Separate from its effects on c-MET, **Tivantinib** has been shown to inhibit tubulin polymerization in a dose-dependent manner.[6] This disruption of microtubule formation leads to a block in the G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis.[8][11] This activity is observed in cancer cells with and without c-MET addiction.[12]

## Protocols for Solution Preparation

Safety Precaution: **Tivantinib** is a potent cytotoxic agent. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powder and concentrated DMSO stock should be performed in a chemical fume hood or a biological safety cabinet.

### Protocol 1: Preparation of a 10 mM Tivantinib Stock Solution

This protocol describes the standard method for preparing a highly concentrated stock solution in DMSO.

Materials:

- **Tivantinib** powder (MW: 369.42 g/mol )
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer and/or sonicator

Procedure:

- Calculation: Determine the mass of **Tivantinib** powder required to prepare the desired volume of a 10 mM stock solution using the formula:  $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L/mL} \times$

Volume (mL) \* 369.42 g/mol

Table 3: Quick Calculation for 10 mM **Tivantinib** Stock

Final Volume	Mass of Tivantinib Required
1 mL	3.69 mg
2 mL	7.39 mg

| 5 mL | 18.47 mg |

- Weighing: Carefully weigh the calculated mass of **Tivantinib** powder and place it into a sterile, appropriately sized microcentrifuge tube.
- Dissolution: Add the corresponding volume of sterile DMSO to the tube.
- Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, place the tube in a 37°C water bath for 10 minutes or use an ultrasonic bath for a few minutes until the solution is clear.[\[2\]](#)[\[10\]](#)
- Verification: Visually inspect the solution against a light source to ensure that no solid particulates remain.

## Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the 10 mM DMSO stock solution into a complete cell culture medium immediately before use.

Procedure:

- Thaw Stock: Thaw an aliquot of the 10 mM **Tivantinib** stock solution at room temperature.
- Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).

- **DMSO Control:** It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the "vehicle control" wells. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[\[13\]](#)[\[14\]](#)
- **Immediate Use:** Add the freshly prepared working solutions to your cell cultures immediately. Do not store diluted aqueous solutions.[\[14\]](#)

## Protocol 3: Long-Term Storage of Stock Solutions

Proper storage is essential to maintain the stability and activity of **Tivantinib**.

Procedure:

- **Aliquoting:** Immediately after preparation, dispense the 10 mM stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- **Storage:** Store the aliquots protected from light.

Table 4: Storage and Stability of **Tivantinib** Stock Solutions

Solvent	Storage Temperature	Reported Stability
DMSO	-20°C	1 month to several months <a href="#">[2]</a> <a href="#">[5]</a>

| DMSO | -80°C | 1 to 2 years[\[5\]](#)[\[15\]](#) |

## Application in Cell-Based Assays

**Tivantinib** has demonstrated cytotoxic activity against a wide range of cancer cell lines. The effective concentration can vary significantly depending on the cell type and its dependence on the c-MET pathway.

Table 5: Reported In Vitro IC<sub>50</sub> Values of **Tivantinib** in Cancer Cell Lines

Cell Line	Cancer Type	IC <sub>50</sub> Value (approx.)
A549	Lung Cancer	0.38 - 0.59 µM[5][15]
NCI-H441	Lung Cancer	0.29 - 0.3 µM[5][15]
DBTRG	Glioblastoma	0.45 µM[5]
HT29	Colon Cancer	~10 µM (inhibits c-Met phosphorylation)[5]
MKN-45	Gastric Cancer	0.58 µM[15]
Huh7	Hepatocellular Carcinoma	9.9 nM[8]

| Hep3B | Hepatocellular Carcinoma | 448 nM[8] |

## Example Protocol: Cell Viability Assay

This protocol provides a general workflow for assessing the effect of **Tivantinib** on cell viability using a reagent-based assay like MTS or CellTiter-Glo.

Materials:

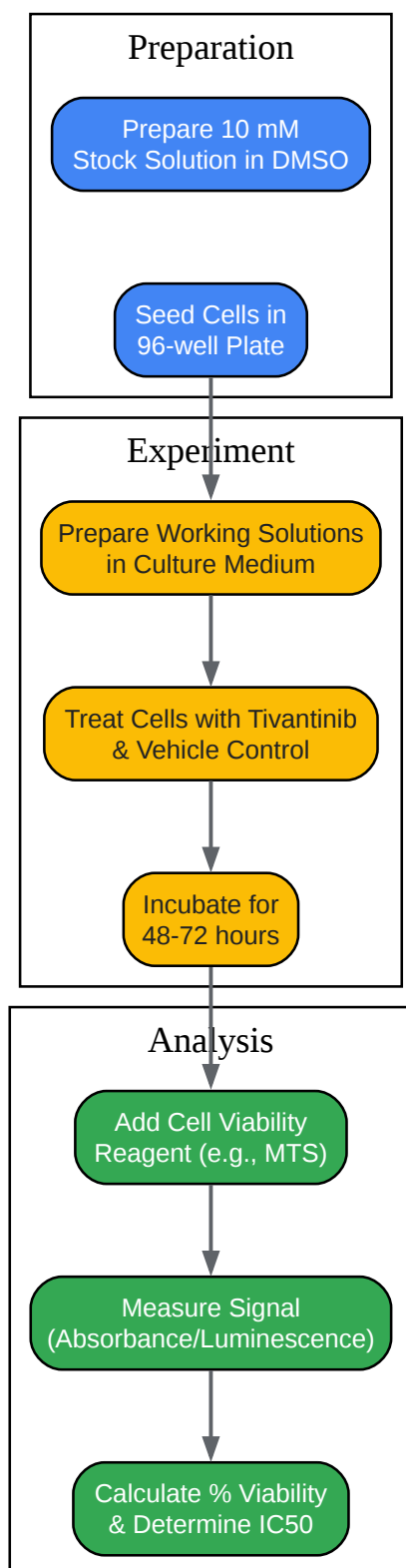
- Cancer cell line of interest
- Complete culture medium
- 96-well clear or opaque-walled cell culture plates
- **Tivantinib** working solutions
- Cell viability assay reagent (e.g., CellTiter-Glo®, Promega)
- Multimode plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.

- Treatment: The following day, carefully remove the medium and replace it with fresh medium containing the serially diluted concentrations of **Tivantinib**. Include a vehicle-only (DMSO) control.
- Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[\[6\]](#)[\[7\]](#)
- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measurement: After a short incubation with the reagent, measure the signal (luminescence or absorbance) using a plate reader.
- Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each **Tivantinib** concentration and calculate the IC<sub>50</sub> value.





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